(R)-1-(p-Tolyl)propan-1-amine hydrochloride
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Overview
Description
®-1-(p-Tolyl)propan-1-amine hydrochloride is a chiral amine compound with a specific stereochemistry. It is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties. The compound consists of a propan-1-amine backbone with a p-tolyl group attached to the first carbon atom, and it is typically found in its hydrochloride salt form to enhance its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(p-Tolyl)propan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral amine precursor.
Chiral Resolution: The precursor undergoes chiral resolution to obtain the desired enantiomer.
Hydrochloride Formation: The free base of ®-1-(p-Tolyl)propan-1-amine is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(p-Tolyl)propan-1-amine hydrochloride may involve:
Large-Scale Chiral Resolution: Using techniques such as crystallization or chromatography to separate the enantiomers.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Purification: Utilizing advanced purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(p-Tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
®-1-(p-Tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and chiral recognition.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(p-Tolyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(p-Tolyl)propan-1-amine hydrochloride: The enantiomer of the compound with opposite stereochemistry.
1-(p-Tolyl)propan-1-amine: The non-chiral version without the hydrochloride salt.
1-(p-Tolyl)ethanamine: A structurally similar compound with a shorter carbon chain.
Uniqueness
®-1-(p-Tolyl)propan-1-amine hydrochloride is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. Its hydrochloride form also enhances its stability and solubility, making it more suitable for various applications.
Biological Activity
(R)-1-(p-Tolyl)propan-1-amine hydrochloride, a chiral amine compound, has garnered attention in recent years for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a tolyl group attached to a chiral nitrogen atom, contributing to its unique reactivity and interaction with biological systems. Its chemical structure allows for diverse applications in organic synthesis, particularly in the pharmaceutical industry.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can function as both an inhibitor and activator , depending on the specific biological pathway involved. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Binding : It interacts with various receptors, modulating their activity and influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits significant biological activity across several systems:
- Enzyme Interactions : Studies have shown that this compound can influence enzyme-substrate interactions, which are crucial for metabolic processes.
- Therapeutic Potential : Investigations have highlighted its potential in developing therapeutic agents targeting various diseases due to its ability to modulate biochemical pathways.
Data Table: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on a specific enzyme involved in neurotransmitter metabolism. Results indicated a significant reduction in enzyme activity, suggesting potential applications in treating neurological disorders.
Case Study 2: Receptor Binding
Another research effort focused on the compound's interaction with G protein-coupled receptors (GPCRs). It was found that this compound could selectively activate certain GPCRs, leading to enhanced signaling pathways associated with cognitive functions .
Research Findings
Recent literature emphasizes the compound's versatility in biological applications:
Properties
CAS No. |
239105-47-6 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C10H15N/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1 |
InChI Key |
FWTZOQCAVLMPJE-SNVBAGLBSA-N |
SMILES |
CCC(C1=CC=C(C=C1)C)N.Cl |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)C)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
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